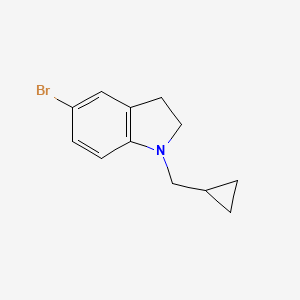

5-Bromo-1-(cyclopropylmethyl)-2,3-dihydro-1H-indole

Vue d'ensemble

Description

“5-Bromo-1-(cyclopropylmethyl)-2,3-dihydro-1H-indole” is a chemical compound. It has a cycloalkane structure, which means it contains a ring of carbon atoms . The compound is saturated, meaning that all of the carbon atoms in the ring are single bonded to other atoms .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study reported the synthesis of 5-bromosubstituted derivatives of indole phytoalexins . Another study reported the synthesis of 5-bromo-1-decylindolin-2-one . The synthesis typically involves the use of hydrazine hydrate and heating the solution to gentle reflux .Molecular Structure Analysis

The molecular structure of “this compound” is likely to be similar to other cycloalkanes, with a ring of carbon atoms. The smallest cycloalkane is cyclopropane . All of the cycloalkanes, from cyclopentane upwards, exist as "puckered rings" .Applications De Recherche Scientifique

Indole Synthesis and Classification

The indole alkaloids, such as lysergic acid and vincristine, have significantly inspired organic synthesis chemists. A review by Taber and Tirunahari (2011) presents a framework for the classification of all indole syntheses, highlighting the complexity and variety of methods available for preparing indoles, including 5-Bromo-1-(cyclopropylmethyl)-2,3-dihydro-1H-indole. This classification system aids in understanding the diverse synthetic strategies and their historical and current significance in organic chemistry, potentially guiding future developments in the synthesis of complex indoles like this compound (Taber & Tirunahari, 2011).

C2-Functionalization of Indole via Umpolung

Deka, Deb, and Baruah (2020) reviewed the C2-functionalization of indole through umpolung, a method that inverts the polarity of indole, facilitating its use as an electrophile. This approach is particularly relevant for derivatives like this compound, which could benefit from novel synthetic routes. The review emphasizes the importance of such functionalization in expanding the chemical diversity and potential applications of indole derivatives in synthetic and pharmaceutical chemistry (Deka, Deb, & Baruah, 2020).

Indole Derivatives in Hepatic Protection

Indole derivatives, including structures similar to this compound, have shown promise in hepatic protection. Wang et al. (2016) reviewed the pharmacokinetics and roles of indole-3-carbinol (I3C) and its major derivatives in protecting the liver against various chronic injuries. These compounds modulate enzymes, relieve oxidative stress, and influence cell proliferation and apoptosis, highlighting the therapeutic potential of indole derivatives in liver health (Wang et al., 2016).

Medicinal Perspectives of Indole Derivatives

Kumar and colleagues (2020) provided insights into the medicinal significance of indole derivatives, noting their diverse pharmacological activities, including anticancer, anticonvulsant, and antimicrobial effects. This highlights the potential of compounds like this compound in various therapeutic areas, underscoring the importance of indole chemistry in drug discovery and development (Kumar et al., 2020).

Safety and Hazards

Mécanisme D'action

Target of Action

Indole derivatives are known to have diverse biological and clinical applications . They are often involved in interactions with multiple receptors, which can lead to a variety of pharmacological activities .

Mode of Action

It’s known that indole derivatives can interact with their targets in a variety of ways, leading to changes in cellular processes . The bromocyclization process is an important part of the synthesis of this compound .

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of indole derivatives can vary widely, influencing their bioavailability and therapeutic potential .

Result of Action

Indole derivatives have been shown to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of indole derivatives .

Propriétés

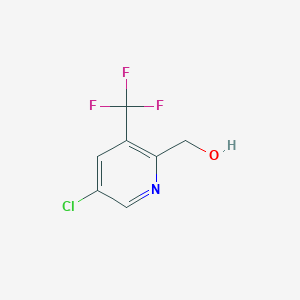

IUPAC Name |

5-bromo-1-(cyclopropylmethyl)-2,3-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN/c13-11-3-4-12-10(7-11)5-6-14(12)8-9-1-2-9/h3-4,7,9H,1-2,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDRKAYNCZTJQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC3=C2C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Nitro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1407235.png)

![2-Bromo-6-chloropyrazolo[1,5-A]pyridine](/img/structure/B1407237.png)

![9-Boc-6-oxa-1,9-diazaspiro[3.6]decane](/img/structure/B1407239.png)

![1-Amino-5-Cbz-5-aza-spiro[2.4]heptane](/img/structure/B1407242.png)

![Methyl 3-methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B1407246.png)

![2-(Boc-amino)-5-aza-spiro[3.4]octane](/img/structure/B1407247.png)

![2-Oxaspiro[3.3]heptan-6-ylmethanol](/img/structure/B1407248.png)

![Methyl 5-fluoro-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B1407252.png)